

# Application Notes and Protocols: Synthesis and Purification of Hp1404 Peptide

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## Compound of Interest

Compound Name: Hp1404

Cat. No.: B15567075

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## Introduction

**Hp1404** is a cationic antimicrobial peptide originally isolated from the venom of the scorpion *Heterometrus petersii*. It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[1]</sup> The mechanism of action of **Hp1404** involves the disruption of the bacterial cell membrane, leading to cell death.<sup>[1]</sup> This direct, physical mode of action makes the development of bacterial resistance less likely compared to traditional antibiotics that target specific metabolic pathways. These properties make **Hp1404** a promising candidate for the development of new antimicrobial therapeutics.

This document provides a detailed protocol for the chemical synthesis of **Hp1404** using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

## Physicochemical Properties of Hp1404

Property	Value
Amino Acid Sequence	Gly-Ile-Leu-Gly-Lys-Leu-Trp-Glu-Gly-Val-Lys-Ser-Ile-Phe
Molecular Formula	C76H125N17O16
Molecular Weight	1557.9 g/mol
C-Terminus	Amidated
Net Charge (pH 7)	+2
Purity (recommended)	>95%

## Experimental Protocols

### Solid-Phase Peptide Synthesis (SPPS) of Hp1404

This protocol is based on standard Fmoc/tBu chemistry for a 0.1 mmol synthesis scale.

Materials and Reagents:

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)

- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Cold diethyl ether

#### Equipment:

- Automated or manual peptide synthesizer
- Reaction vessel with a sintered glass filter
- Shaker
- Scintillation vials
- Lyophilizer

#### Procedure:

- Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 5 minutes.
  - Drain the solution.
  - Treat the resin again with 20% piperidine in DMF for 15 minutes.
  - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
  - In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure®, and 4 equivalents of DIC in DMF.
  - Add the activation solution to the resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
- Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **Hp1404** sequence, starting from the C-terminus (Phe) to the N-terminus (Gly).
- Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

## Cleavage and Deprotection

- Transfer the dried peptide-resin to a scintillation vial.
- Add 10 mL of the cleavage cocktail (TFA/TIS/Water) to the resin.
- Incubate the mixture for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

## Peptide Precipitation and Collection

- Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.
- Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
- Centrifuge the tube at 3000 x g for 10 minutes to pellet the peptide.
- Carefully decant the diethyl ether.

- Wash the peptide pellet with cold diethyl ether and centrifuge again.
- Dry the crude peptide pellet under a stream of nitrogen gas.

## Purification by RP-HPLC

### Instrumentation and Reagents:

- Preparative RP-HPLC system with a UV detector
- C18 column (e.g., 10  $\mu$ m particle size, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Crude **Hp1404** peptide dissolved in a minimal amount of Mobile Phase A

### Procedure:

- Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject the dissolved crude peptide onto the column.
- Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with a purity of >95%.

### Table of Purification Parameters:

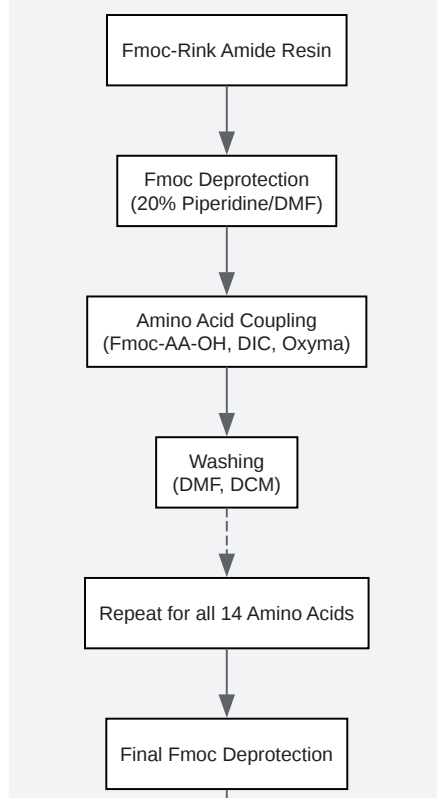
Parameter	Value
Column	C18, 10 $\mu$ m, 250 x 21.2 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	15 mL/min
Detection Wavelength	220 nm, 280 nm
Gradient	5-65% B over 60 min

## Lyophilization and Characterization

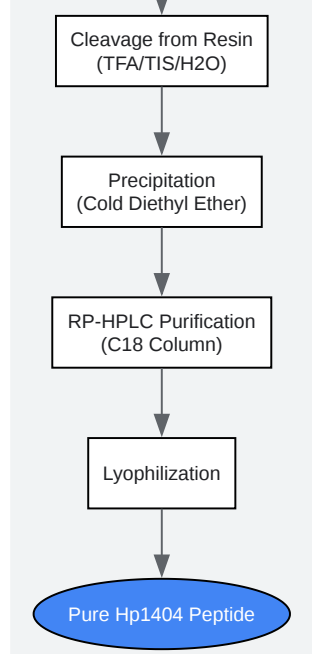
- Freeze the pooled pure fractions at -80°C.
- Lyophilize the frozen sample for 24-48 hours until a white, fluffy powder is obtained.
- Store the lyophilized **Hp1404** peptide at -20°C.
- Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

## Diagrams

## Solid-Phase Peptide Synthesis (SPPS)

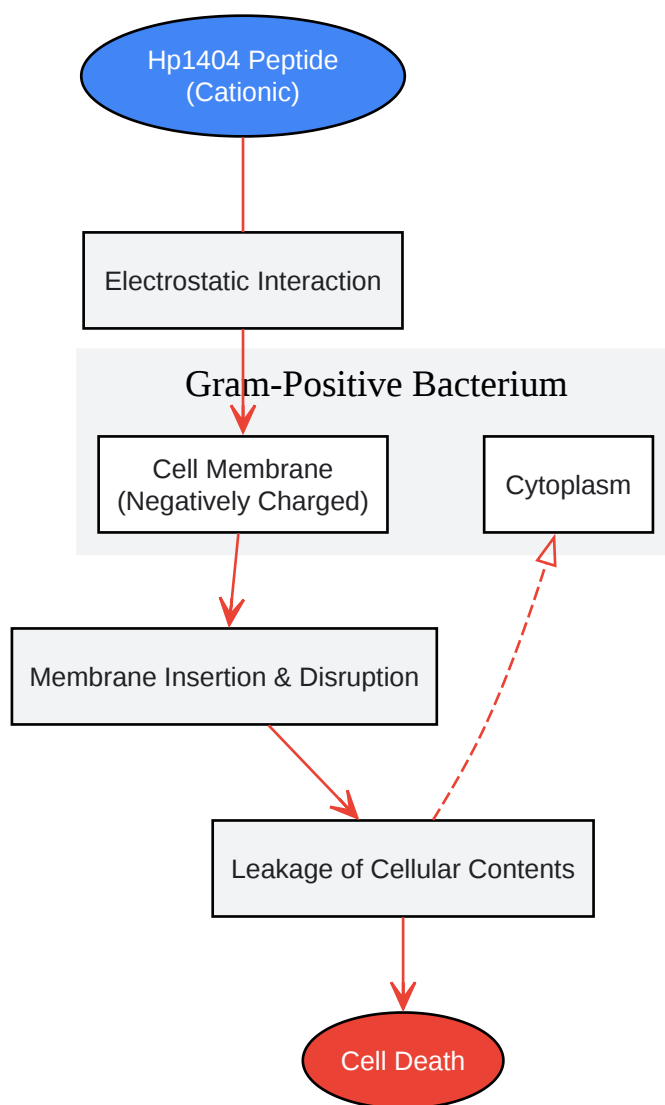


## Cleavage and Purification



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Caption: Workflow for the synthesis and purification of **Hp1404** peptide.



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Caption: Mechanism of action of **Hp1404** on bacterial cell membranes.

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## References

- 1. omizzur.com [omizzur.com]



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